Aqueous Solubility Advantage of the Hydrochloride Salt Form
Conversion of pyrazolo[1,5‑a]pyridine‑based PI3K inhibitors to their hydrochloride salts resulted in up to 1000‑fold greater aqueous solubility while retaining comparable p110α potency and selectivity [1]. Although this data was generated with elaborated analogues, the physicochemical principle applies directly to the core scaffold: the hydrochloride salt overcomes the inherently poor aqueous solubility of the neutral pyrazolo[1,5‑a]pyridine system. Procurement of the free base (CAS 1515022‑02‑2) introduces solubility limitations that the hydrochloride form (CAS 2411292‑44‑7) is designed to mitigate.
| Evidence Dimension | Aqueous solubility of hydrochloride versus neutral form |
|---|---|
| Target Compound Data | Hydrochloride salt form (CAS 2411292-44-7) |
| Comparator Or Baseline | Earlier neutral pyrazolo[1,5-a]pyridine analogues (lead series) |
| Quantified Difference | Up to 1,000‑fold increase in aqueous solubility |
| Conditions | Comparable p110α potency and selectivity retained; study focused on PI3K inhibitors [1] |
Why This Matters
A 1,000‑fold solubility advantage reduces the risk of compound precipitation in biochemical assays and facilitates homogeneous reaction conditions during downstream synthesis, making the hydrochloride salt the preferred procurement choice for biological screening workflows.
- [1] Kendall JD, Giddens AC, Tsang KY, et al. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2017;27(2):187‑192. doi:10.1016/j.bmcl.2016.11.078. View Source
